molecular formula C14H18BFO2 B7981073 (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7981073
M. Wt: 248.10 g/mol
InChI Key: XKOFTHAMHDHSMB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a fluorostyryl group attached to a dioxaborolane ring, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The fluorine atom in the styryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl or vinyl halides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styryl derivatives.

    Oxidation: Boronic acids or other oxidized products.

    Substitution: Substituted fluorostyryl derivatives.

Scientific Research Applications

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and electronic materials.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Catalysis: The compound is employed in catalytic processes to facilitate various chemical transformations.

Mechanism of Action

The mechanism of action of (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired product. The fluorine atom in the styryl group can also participate in nucleophilic substitution reactions, where the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of substituted products.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (E)-2-(3-Bromostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (E)-2-(3-Iodostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This fluorine atom can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOFTHAMHDHSMB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.